Product packaging for (S)-Tiaprofenic acid(Cat. No.:CAS No. 103667-50-1)

(S)-Tiaprofenic acid

Cat. No.: B13906993
CAS No.: 103667-50-1
M. Wt: 260.31 g/mol
InChI Key: GUHPRPJDBZHYCJ-SECBINFHSA-N
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Description

(S)-Tiaprofenic acid is the therapeutically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid (profen) class . It functions as a reversible inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, with a degree of selectivity for the inducible COX-2 isoform . By suppressing COX activity, it effectively reduces the synthesis of prostaglandin precursors, which are key mediators of inflammation, pain, and fever . This mechanism provides a foundation for its use in researching rheumatic diseases, osteoarthritis, and other conditions of pain and inflammation . While marketed preparations typically contain the racemic mixture, the (S)-enantiomer is responsible for most of the beneficial anti-inflammatory activity, making it a valuable compound for precise pharmacological studies . Its pharmacokinetic profile includes rapid absorption and extensive distribution, with significant concentrations achieved in synovial fluid, making it particularly relevant for investigations into joint diseases . Researchers value this compound for exploring NSAID pharmacology, chiral drug action, and inflammatory pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3S B13906993 (S)-Tiaprofenic acid CAS No. 103667-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103667-50-1

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

(2S)-2-(5-benzoylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m1/s1

InChI Key

GUHPRPJDBZHYCJ-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of S Tiaprofenic Acid

Stereoselective Synthesis Strategies for (S)-Tiaprofenic Acid

The development of synthetic routes that favor the production of the desired (S)-enantiomer is crucial for maximizing therapeutic efficacy.

Asymmetric Catalysis in Tiaprofenic Acid Synthesis

Asymmetric catalysis offers an efficient method for the synthesis of chiral molecules like this compound. One notable approach involves the asymmetric hydroformylation of vinylheteroarenes. thieme-connect.com A Rh-BINAPHOS catalyst system has been utilized for the hydroformylation of vinylthiophenes, yielding the corresponding chiral aldehydes with moderate to excellent enantiomeric excesses. thieme-connect.com Subsequent oxidation of these aldehydes provides access to the desired chiral propanoic acids. thieme-connect.com Specifically, the synthesis of this compound has been achieved with a 55% yield and an 84% enantiomeric excess using this two-step hydroformylation-oxidation sequence. thieme-connect.com

Another strategy employs rhodium(III)-catalyzed oxidative C-H/C-H cross-coupling of benzylamine (B48309) derivatives with thiophenes. acs.org This method, utilizing an oxalyl amide directing group, allows for the synthesis of ortho-thiophenyl-substituted benzylamine derivatives, which are precursors to thiophene-containing compounds. acs.org

Chiral Auxiliary Approaches for Enantiomeric Enrichment

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy can be applied to synthesize enantiomerically enriched compounds. For profens, including Tiaprofenic acid, chiral auxiliaries can be used to resolve racemic mixtures. google.com This involves attaching the racemic mixture to a chiral auxiliary, separating the resulting diastereomers through methods like recrystallization or chromatography, and then cleaving the auxiliary to yield the optically pure enantiomer. google.com

Pseudoephedrine is an example of a chiral auxiliary that can be reacted with a carboxylic acid to form an amide. wikipedia.org The subsequent alkylation reaction is directed by the chiral centers on the pseudoephedrine molecule. wikipedia.org Another approach involves the use of chiral oxazolidinones, which are particularly effective in stereoselective aldol (B89426) reactions, establishing two adjacent stereocenters. wikipedia.org

Classical and Modern Racemic Synthesis Pathways of Tiaprofenic Acid

Racemic synthesis, producing an equal mixture of both enantiomers, remains a common approach for producing Tiaprofenic acid.

Multi-Step Synthesis from Thiophene (B33073) Precursors

A prevalent method for synthesizing racemic Tiaprofenic acid begins with thiophene. A common sequence involves the Friedel-Crafts acylation of thiophene. inforang.comresearchgate.net One reported synthesis starts with the reaction of thiophene with propionic anhydride (B1165640) to yield 2-propionyl thiophene. google.com This intermediate is then brominated and reacted with ethylene (B1197577) glycol to form a ketal. google.com Rearrangement of this ketal, followed by a Friedel-Crafts reaction with benzoyl chloride and subsequent hydrolysis and acidification, produces Tiaprofenic acid. google.com

Another pathway involves the Friedel-Crafts reaction of thiophene with ethyl alpha-chloro-alpha-(methylthio)acetate to produce ethyl alpha-methylthio-2-thiopheneacetate. inforang.com This is followed by methylation and desulfurization to yield ethyl alpha-methyl-2-thiopheneacetate. inforang.com Benzoylation and subsequent hydrolysis of the ester results in Tiaprofenic acid. inforang.com

An alternative approach utilizes the Darzens reaction of acetylthiophene to obtain α-methyl 2-thiopheneacetic acid, a key intermediate, which is then subjected to Friedel-Crafts acylation. google.com

Starting MaterialKey IntermediatesKey ReactionsReference
Thiophene2-Propionyl thiophene, α-Bromo ketalFriedel-Crafts acylation, Bromination, Ketalization, Rearrangement google.com
ThiopheneEthyl alpha-methylthio-2-thiopheneacetate, Ethyl alpha-methyl-2-thiopheneacetateFriedel-Crafts reaction, Methylation, Desulfurization, Benzoylation inforang.com
ThiopheneAcetylthiophene, α-Methyl 2-thiopheneacetic acidDarzens reaction, Friedel-Crafts acylation google.com

Optimization of Reaction Conditions and Yields

Efforts to improve the efficiency of Tiaprofenic acid synthesis have focused on optimizing reaction conditions and increasing yields. One improved method starting from thiophene reports a total yield of 78.4%. researchgate.net This five-step process utilizes a zinc oxide-catalyzed acylation with benzoyl chloride under solvent-free conditions at room temperature. researchgate.net Another patent describes a method with stable reaction conditions and high yield, resulting in a crude product with high purity (HPLC >99.6%) that is easily purified. google.com The optimization of the Friedel-Crafts reaction, a key step in many syntheses, is critical. For instance, the use of Lewis acids like aluminum trichloride (B1173362) is common. google.com

Derivatization and Structural Modification of this compound for Research

The structural modification of this compound is a valuable tool for investigating its biological activity and for developing new therapeutic agents. Derivatives of Tiaprofenic acid have been synthesized to explore their potential as inhibitors of enzymes such as ubiquitin C-terminal hydrolase L5 (UCHL5). nih.gov

In one study, derivatives were designed by adding an aromatic ring to the Tiaprofenic acid scaffold. nih.gov These derivatives, TAA1 and TAA2, were synthesized through a multi-step process involving a Suzuki coupling followed by Friedel-Crafts acylation and hydrolysis. nih.gov Another series of derivatives, the TAB series, were synthesized to further explore the structure-activity relationship. nih.gov The inhibitory activities of these derivatives against UCHL5 were evaluated, with some showing significantly improved potency compared to the parent compound. nih.gov

CompoundModificationIC50 (μM) for UCHL5 InhibitionReference
Tiaprofenic Acid (TA)Parent Compound~2946 nih.gov
TAA1Fused aromatic ring with carboxylic acid89.1 ± 1.5 nih.gov
TAA2Fused aromatic ring with carboxylic acid75.7 ± 1.1 nih.gov
TAB1Terminal para-aniline group80.5 ± 1.8 nih.gov
TAB2Modified terminal group32.9 ± 1.5 nih.gov

Synthesis of Analogs and Prodrugs for Mechanistic Probing

The development of analogs and prodrugs of this compound is a key strategy to elucidate its mechanism of action, improve its pharmacokinetic profile, and potentially reduce side effects. These modifications often target the carboxylic acid group or the core aromatic structures to understand their roles in biological activity.

Analogs for Mechanistic Insights

The anti-inflammatory effects of tiaprofenic acid are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. smolecule.comresearchgate.net The thiophene ring is a crucial pharmacophoric element in many anti-inflammatory compounds, often mimicking a phenyl group. nih.govresearchgate.net Systematic modifications of the this compound structure can provide valuable insights into the structure-activity relationships (SAR) governing its interaction with COX and other biological targets.

One area of investigation involves the synthesis of derivatives to explore targets beyond COX. For instance, researchers have synthesized a series of this compound derivatives to investigate their potential as inhibitors of Ubiquitin C-terminal Hydrolase L5 (UCHL5), a deubiquitinase associated with the proteasome. nih.gov This research has led to the development of analogs like TAB2 , which has shown inhibitory activity against UCHL5. nih.gov The synthesis of these analogs often involves multi-step sequences, including Suzuki coupling to introduce different aryl groups and click chemistry to add further diversity. nih.gov

The general synthetic approach to such analogs can be exemplified by the synthesis of TAA1 and TAA2, which involved a palladium-catalyzed Suzuki coupling of a boronic acid ester with an aryl halide, followed by Friedel-Crafts acylation and subsequent hydrolysis to yield the final carboxylic acid derivatives. nih.gov

Prodrug Strategies

The carboxylic acid moiety of NSAIDs is a common site for prodrug modification to improve gastrointestinal tolerance and alter pharmacokinetic properties. Esterification of the carboxylic acid is a widely used approach to create more lipophilic prodrugs that can be hydrolyzed in vivo by esterases to release the active parent drug. nih.govscirp.org

While specific literature on this compound ester prodrugs for mechanistic probing is not abundant, the general principles can be inferred from studies on other profens like ketoprofen (B1673614). nih.gov The synthesis of ester prodrugs typically involves the reaction of the parent carboxylic acid with an alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The choice of the alcohol moiety can be varied to modulate the rate of hydrolysis and the physicochemical properties of the prodrug. For instance, ester prodrugs of ketoprofen have been synthesized with antioxidants like menthol (B31143) and eugenol. nih.gov

A general scheme for the synthesis of an ester prodrug of this compound would involve the reaction of this compound with an alcohol (R-OH) in the presence of a coupling agent and a suitable solvent.

Impurity Profiling and Characterization in Synthetic Development

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Impurity profiling involves the identification, quantification, and characterization of impurities that may arise from starting materials, intermediates, by-products, or degradation of the final product.

Several synthetic routes to tiaprofenic acid have been described, often starting from thiophene. researchgate.netgoogle.com These multi-step syntheses can introduce various process-related impurities. For example, a common route involves the Friedel-Crafts acylation of a thiophene derivative with benzoyl chloride. google.com In some synthetic pathways, benzoic acid has been identified as a difficult-to-remove impurity. google.com

A detailed study on the process development of tiaprofenic acid identified and characterized two specific impurities, designated as Impurity A and Impurity C. tsijournals.com The presence of these impurities was detected using a reverse-phase high-performance liquid chromatography (HPLC) method. tsijournals.com

Impurity A was characterized as (5-Ethylthiophen-2-yl)phenylmethanone . tsijournals.com Its synthesis was achieved for characterization purposes. tsijournals.com

Impurity C was identified as (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid . tsijournals.com This impurity is a positional isomer of tiaprofenic acid.

The following table summarizes the characterized impurities of this compound:

Table 1: Characterized Impurities of this compound
Impurity Name Chemical Name Source/Type
Impurity A (5-Ethylthiophen-2-yl)phenylmethanone Process-related tsijournals.comtsijournals.com
Impurity C (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid Process-related tsijournals.com

Degradation Products

Stress testing of this compound under acidic, basic, and oxidative conditions has been performed to identify potential degradation products. asianpubs.orgasianpubs.org These studies are crucial for understanding the stability of the drug substance and for developing appropriate storage conditions.

Stereochemical Aspects and Enantiomeric Investigations of Tiaprofenic Acid

Enantiomeric Purity and Chiral Stability Research

The analysis of enantiomeric purity and the investigation of chiral stability are crucial for understanding the behavior of tiaprofenic acid. Racemization, the conversion of an optically active compound into a racemic mixture, is a significant consideration in the stability of chiral drugs. ijrpp.com For tiaprofenic acid, most racemization reactions are catalyzed by acids or bases. ijrpp.com

High-performance liquid chromatography (HPLC) is a primary technique for determining the enantiomeric purity of tiaprofenic acid. researchgate.net Chiral stationary phases (CSPs), such as those based on cellulose (B213188) derivatives like Chiralcel OD and Chiralpak AD, have been effectively used to separate the enantiomers of tiaprofenic acid. vt.edukcl.ac.uk For instance, Chiralpak AD has demonstrated superior enantioseparation for tiaprofenic acid compared to Chiralcel OD. vt.edu Another immobilized cellulose derivative, Chiralpak IB, has also been successfully employed for the enantioselective HPLC monitoring of tiaprofenic acid. nih.gov Capillary zone electrophoresis (CZE) using cyclodextrins as chiral selectors is another method for the enantiomeric separation of (R,S)-tiaprofenic acid. nih.gov

Mechanisms of Chiral Recognition and Interactions

The separation of tiaprofenic acid enantiomers relies on the principles of chiral recognition, where a chiral selector interacts differently with each enantiomer. This differential interaction is the basis for separation techniques like chiral HPLC and capillary electrophoresis.

Chiral Stationary Phases (CSPs): In HPLC, CSPs create a chiral environment that allows for the separation of enantiomers. For profens like tiaprofenic acid, hydrogen bonding between the analyte and the CSP is a crucial factor for baseline isolation. mdpi.com The chiral recognition model for some CSPs indicates that the orientation of substituents at the chiral center of the analyte relative to the CSP determines the retention time. For example, with a particular CSP, the (S)-enantiomer of tiaprofenic acid was retained longer than the (R)-enantiomer. koreascience.kr

Cyclodextrins: Cyclodextrins (CDs) are common chiral selectors used in capillary electrophoresis for the enantioseparation of acidic drugs like tiaprofenic acid. uliege.beuliege.be The enantiomers form inclusion complexes with the cyclodextrin (B1172386) cavity, and the stability of these diastereomeric complexes differs, leading to their separation. Both neutral and charged cyclodextrin derivatives have been utilized. uliege.beuliege.be For instance, a dual system containing a neutral cyclodextrin (like trimethyl-β-CD) and an anionic cyclodextrin (like sulfobutyl ether-β-CD) at a low pH has been shown to significantly improve chiral resolution for several NSAIDs, including tiaprofenic acid. mdpi.com Studies have investigated the effect of the concentration of trimethylated-β-cyclodextrin in the presence of carboxymethylated-β-cyclodextrin on the enantiomeric resolution. nih.gov The interaction with heptakis(2,6-di-O-ethyl)-beta-cyclodextrin has also been studied, revealing stereoselective dissolution. nih.govpageplace.de

Stereoselective Interactions with Biological Macromolecules (in vitro and ex vivo studies)

The enantiomers of tiaprofenic acid can exhibit stereoselective interactions with biological macromolecules, which can influence their disposition.

Plasma Protein Binding: Tiaprofenic acid binds extensively to plasma albumin. nih.govresearchgate.net Albumin has been identified as the primary binding protein for tiaprofenic acid in human serum, with a high-affinity binding site. researchgate.net While some studies suggest limited pharmacokinetic stereoselectivity, others indicate the possibility of stereoselective distribution of tiaprofenic acid into synovium and cartilage, which could be influenced by stereoselective protein binding. nih.govresearchgate.net

Interactions with Chiral Excipients: In vitro studies have explored the chiral interactions between tiaprofenic acid and chiral excipients like alginate-metal complexes. rsc.orgrsc.org These studies, using techniques like IR spectroscopy and chiral HPLC, have shown that such interactions can occur and may affect the release behavior of the enantiomers. rsc.orgrsc.orgrsc.org The enantiomeric excess (% ee) of the released drug indicated chiral interactions. rsc.orgrsc.org The nature of the "egg-box" structure of the alginate network, which depends on the metal ion used, plays a significant role in these stereoselective interactions. rsc.org

R- to S-Enantiomer Inversion Research in Biological Systems (non-human, in vitro)

The metabolic chiral inversion of 2-arylpropionic acids is a well-documented phenomenon where the less active (R)-enantiomer is converted to the more active (S)-enantiomer in vivo. researchgate.netwikipedia.org

In rats, tiaprofenic acid undergoes bidirectional chiral inversion, although the inversion from the (R)- to the (S)-enantiomer is favored. researchgate.netnih.gov This bidirectional inversion has been observed in vitro when tiaprofenic acid enantiomers were incubated with rat liver homogenates. researchgate.netnih.gov The mechanism of this inversion in rats may differ from that of other profens like ibuprofen. researchgate.netnih.govresearchgate.net It is important to note that this significant chiral inversion does not occur in humans. researchgate.netnih.gov

The proposed general mechanism for the chiral inversion of profens involves three main steps:

Stereoselective activation: The (R)-enantiomer is activated by forming a thioester with coenzyme A (CoA). wikipedia.orgresearchgate.net

Epimerization: An epimerase enzyme converts the (R)-thioester to the (S)-thioester. wikipedia.orgresearchgate.net

Hydrolysis: The thioester is hydrolyzed to release the free (S)-enantiomer. wikipedia.orgresearchgate.net

While tiaprofenic acid undergoes inversion in rats, it has been suggested that it is not a substrate for purified microsomal rat liver long-chain acyl-CoA synthetase, an enzyme involved in the first step of inversion for other profens. researchgate.net This suggests a potentially different metabolic pathway for its chiral inversion. researchgate.netnih.gov

Table 1: Chiral Separation Techniques for Tiaprofenic Acid

Technique Chiral Selector/Stationary Phase Key Findings Reference
HPLC Chiralpak AD Complete enantioseparation of tiaprofenic acid. vt.edu vt.edu
HPLC Chiralpak IB Successful for direct monitoring of lipase-catalyzed kinetic resolution. nih.gov nih.gov
HPLC Tartardiamide-DMB CSP Resolution of enantiomers based on hydrogen bonding. mdpi.com mdpi.com
Capillary Electrophoresis Trimethyl-β-cyclodextrin and Sulfobutyl ether-β-cyclodextrin Improved chiral resolution in a dual-selector system. mdpi.com mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
(S)-Tiaprofenic acid
(R)-Tiaprofenic acid
2-arylpropionic acid
Ibuprofen
Ketoprofen (B1673614)
Flurbiprofen
Naproxen
Suprofen
Carprofen
Fenoprofen
Indoprofen
Sulindac
Alprenolol
Bupranolol
Terbutaline
5-benzoyl-2-acetylthiophene (BAT)
5-benzoyl-2-ethylthiophene (BET)
(RS)-5-benzoyl-α-methyl-3-thiopheneacetic acid
Thiophene (B33073)
Propionic anhydride (B1165640)
2-propionyl thiophene
Bromine
Ethylene (B1197577) glycol
Cuprous oxide
Benzoyl chloride
Coenzyme A

Mechanistic Elucidations at the Molecular and Cellular Level

Cyclooxygenase Isoform Selectivity of (S)-Tiaprofenic Acid

This compound, a member of the propionic acid class of NSAIDs, exerts its principal therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes are pivotal for the conversion of arachidonic acid into prostaglandins (B1171923), which are critical lipid mediators of inflammation and pain. The two primary isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively active in most tissues, contributing to homeostatic functions, while COX-2 is an inducible enzyme that is significantly upregulated during inflammatory responses. This compound functions as a reversible inhibitor of both COX-1 and COX-2 enzymes.

The therapeutic efficacy and selectivity of NSAIDs are defined by their inhibitory kinetics against the COX isoforms. The potency of this compound has been quantified through the determination of its IC50 value, the concentration at which it inhibits 50% of the enzyme's activity. Research has provided specific IC50 values for its action on both COX-1 and COX-2, and for its inhibition of thromboxane (B8750289) B2 (TXB2) formation, a process primarily mediated by COX-1.

Enzyme TargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
COX-10.82.67
COX-20.3
COX-1 (TXB2 formation)0.71N/A

This interactive table presents inhibitory concentration (IC50) data for this compound against cyclooxygenase (COX) isoforms. A lower IC50 value indicates greater potency. The selectivity ratio is calculated from the provided IC50 values.

The kinetic data reveal that this compound is a potent inhibitor of both COX isoforms, with a modest selectivity towards COX-2.

Through the inhibition of COX-1 and COX-2, this compound effectively halts the biosynthesis of prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin F2α (PGF2α), from their precursor, arachidonic acid. This blockade is fundamental to its anti-inflammatory properties, as prostaglandins are powerful mediators that promote the cardinal signs of inflammation, including vasodilation and pain sensitization.

Modulation of Inflammatory Mediators Beyond Prostaglandins

The mechanistic scope of this compound extends beyond the prostaglandin pathway. It has been shown to interact with other elements within the broader inflammatory and physiological response systems.

Interactions with Specific Enzymatic Targets (e.g., UCHL5, CBR1)

Recent pharmacological research has identified that this compound interacts with specific enzymes that are not part of the cyclooxygenase family, suggesting a wider range of biological activity.

Ubiquitin C-terminal hydrolase L5 (UCHL5): this compound was identified through computational virtual screening as a weak inhibitor of UCHL5. UCHL5 is a deubiquitinating enzyme associated with the proteasome, and its activity has been linked to cancer cell survival. Subsequent in vitro laboratory assays confirmed this inhibitory effect, though it was of low potency.

Carbonyl Reductase 1 (CBR1): Metabolic studies have established that CBR1 is the principal enzyme responsible for the reductive metabolism of this compound in vitro. This enzyme demonstrated a high specific activity in converting the drug to its reduced metabolite.

Enzyme TargetInteraction TypePotency/Activity Metric
UCHL5InhibitionIC50: ~3 mM
UCHL5Inhibition~15-20% inhibition at 200 µM
CBR1Metabolism (Reduction)High specific activity (56,965 ± 6741 pmol/mg protein/min)

This interactive table details the reported inhibitory and metabolic interactions of this compound with the enzymes UCHL5 and CBR1.

Computational modeling has been a key tool in understanding the structural basis for these enzymatic interactions.

For UCHL5 , the initial discovery of this compound as a ligand was the result of molecular docking simulations. These computational models of the ligand-enzyme binding have since served as a foundation for the rational design of novel derivatives of this compound with potentially enhanced inhibitory activity against UCHL5.

In the case of CBR1 , while its role in the metabolism of this compound is clear, detailed structural studies clarifying the precise binding orientation and the specific amino acid interactions within the enzyme's active site are still emerging. Molecular docking has been utilized to study the interactions of other substrates with CBR1, suggesting its utility for future investigations into its recognition of this compound.

Effects on Cellular Pathways and Signal Transduction (in vitro studies)

This compound, a non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class, modulates cellular pathways primarily through its inhibitory action on cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. nih.govdrugbank.com Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. nih.gov By blocking the conversion of arachidonic acid into prostaglandins, tiaprofenic acid exerts its anti-inflammatory effects. nih.govdrugbank.com Beyond this primary mechanism, in vitro studies have revealed its influence on other significant cellular processes, particularly in cartilage and cancer cells.

In vitro studies using cartilage explants have been crucial in elucidating the effects of this compound on the extracellular matrix components of cartilage, specifically proteoglycans. These complex macromolecules are essential for the resilience and compressive strength of articular cartilage.

Research comparing this compound with other NSAIDs has shown that it has a unique profile regarding its impact on proteoglycan metabolism. In studies on canine articular cartilage explants, while other NSAIDs like naproxen, indomethacin (B1671933), and aspirin (B1665792) reduced the rate of proteoglycan synthesis compared to controls, this compound did not produce this inhibitory effect. nih.govtandfonline.com Similarly, in cultured chondrocytes from chick embryos, this compound did not suppress the biosynthesis of proteoglycan, in contrast to indomethacin and acetylsalicylic acid which did. nih.govscispace.com

Furthermore, investigations using human osteoarthritic (OA) cartilage explants demonstrated that this compound did not reduce proteoglycan synthesis. nih.gov However, it did show a significant suppressive effect on proteoglycan catabolism (breakdown), which was comparable to that of hydrocortisone. nih.gov This reduction in proteoglycan breakdown was found to be reversible and correlated with a decreased synthesis of neutral metalloproteases by chondrocytes. nih.gov In contrast, other NSAIDs like sodium salicylate (B1505791) reduced proteoglycan synthesis, potentially jeopardizing cartilage repair processes. nih.gov

Another study on lapine (rabbit) chondrocytes showed a consistent concentration-response pattern for NSAIDs, where they generally inhibited proteoglycan secretion at high concentrations (50 and 100 µg/ml) but had no effect at lower concentrations. bmj.com

These findings suggest that this compound is less likely to have a direct detrimental effect on the metabolic activity of chondrocytes and cartilage integrity compared to some other NSAIDs. nih.gov

Table 1: In Vitro Effects of this compound on Proteoglycan Metabolism in Cartilage

Study ModelParameterEffect of this compoundComparison NSAIDs' EffectsReference
Canine Articular Cartilage Explants Proteoglycan SynthesisNo reduction in synthesis rate.Naproxen, Indomethacin, Aspirin reduced synthesis. nih.gov
Proteoglycan TurnoverReduced the turnover rate of newly synthesised proteoglycans.All tested NSAIDs reduced turnover. nih.gov
Human Osteoarthritic Cartilage Explants Proteoglycan SynthesisNot reduced.Sodium Salicylate reduced synthesis. nih.gov
Proteoglycan CatabolismSuppressed catabolism by 38% (reversible).Sodium Salicylate had a lesser effect (21% suppression). nih.gov
Cultured Chick Embryo Chondrocytes Proteoglycan BiosynthesisDid not suppress biosynthesis.Indomethacin and Acetylsalicylic Acid suppressed biosynthesis. nih.gov
Lapine Articular Chondrocytes Proteoglycan SecretionInhibition at high concentrations (50-100 µg/ml); no effect at lower concentrations.Indomethacin and Diclofenac showed the strongest inhibition at high concentrations. bmj.com

The effects of this compound have also been investigated in the context of cancer, revealing potential anti-neoplastic activities and interactions with specific cellular pathways.

A study focusing on lung cancer demonstrated that this compound exhibits concentration-dependent anti-cancer efficacy against A549 lung cancer cells. researchgate.netnih.gov An MTT-based cell viability assay showed a significant reduction in the viability of these cells, particularly at a concentration of 100 μg/mL. researchgate.netnih.gov This research suggests that this compound could be a potential therapeutic candidate for lung cancer, warranting further exploration of its underlying molecular mechanisms. researchgate.netnih.gov

In another line of investigation, this compound was identified as a potential binder and weak inhibitor of Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5) through virtual screening of an FDA-approved drug library. nih.gov UCHL5 is a deubiquitinase associated with the proteasome that is implicated in cancer cell survival and progression. nih.gov While this compound itself showed only weak inhibition (approximately 15-20% at 200 μM), it served as a scaffold for the synthesis of derivative compounds, one of which (TAB2) acted as a more effective inhibitor of UCHL5. nih.gov

Conversely, a computational drug repurposing study predicted that this compound would not be toxic to certain cancer cell lines (breast, prostate, and gastric) even at a high concentration of 100 µM. cancerbiomed.org This highlights the complexity and cell-type-specific nature of the compound's effects.

Table 2: In Vitro Cellular Responses to this compound in Cancer Cell Lines

Cell LineAssay/TargetFindingConcentrationReference
A549 (Lung Cancer) MTT Cell Viability AssayExhibited concentration-dependent anti-cancer efficacy, significantly reducing cell viability.Significant effect at 100 μg/mL researchgate.netnih.gov
Various (In Silico) UCHL5 (Deubiquitinase)Identified as a weak inhibitor through virtual screening and in vitro assay.~15-20% inhibition at 200 μM nih.gov
Breast, Prostate, Gastric Cancer Cell Lines Drug Repurposing Model (Prediction)Predicted to be non-toxic.Tested up to 100 µM cancerbiomed.org

Advanced Analytical Methodologies for S Tiaprofenic Acid

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For (S)-Tiaprofenic acid, the development of stereospecific HPLC assays relies heavily on the use of chiral stationary phases (CSPs).

Development and Validation of Chiral Stationary Phases

The successful separation of tiaprofenic acid enantiomers by HPLC is highly dependent on the selection of an appropriate chiral stationary phase (CSP). bgb-analytik.com These specialized columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. bgb-analytik.com

Several types of CSPs have been investigated for the resolution of profens, including tiaprofenic acid. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. For instance, tris(3,5-dimethylphenylcarbamate) derivatives of amylose and cellulose coated on silica, known commercially as Chiralpak AD and Chiralcel OD, have been employed for the enantioseparation of tiaprofenic acid. vt.edu Another example is the Chiralpak IB, an immobilized version of Chiralcel OD, which has proven versatile for monitoring lipase-catalyzed kinetic resolutions. mdpi.com

Protein-based CSPs, such as those utilizing α1-acid glycoprotein (B1211001) (AGP), have also been successfully applied. researchgate.netchromtech.net.auhplc.eu A prepacked alpha1-acid glycoprotein column can achieve stereospecific separation of tiaprofenic acid without derivatization. researchgate.net The mobile phase for such separations often consists of a buffered aqueous solution with a small percentage of an organic modifier like 2-propanol. researchgate.nethplc.eu The retention and enantioselectivity on these columns can be modulated by adjusting the pH, buffer concentration, and the type and concentration of the organic modifier. hplc.eu

The development of a chiral HPLC method involves screening various CSPs and optimizing mobile phase conditions to achieve adequate resolution between the enantiomers. bgb-analytik.com Validation of these methods is crucial to ensure they are accurate, precise, specific, and robust for their intended purpose, such as determining enantiomeric purity or for bioanalysis. researchgate.netscholarsresearchlibrary.com

A summary of different chiral stationary phases used for the separation of profens, including tiaprofenic acid, is presented below:

Chiral Stationary Phase (CSP)Base MaterialApplication ExampleReference
Chiralpak AD / Chiralcel ODAmylose / Cellulose tris(3,5-dimethylphenylcarbamate) on silicaEnantioseparation of ibuprofen, ketoprofen (B1673614), flurbiprofen, and tiaprofenic acid. vt.edu
Chiralpak IBImmobilized cellulose derivativeMonitoring lipase-catalyzed kinetic resolution of racemates. mdpi.com
CHIRAL-AGPα1-acid glycoprotein (AGP) immobilized on silicaDirect resolution of a broad range of drug enantiomers, including tiaprofenic acid. researchgate.netchromtech.net.auhplc.eu researchgate.netchromtech.net.auhplc.eu
Tartardiamide-DMBTartardiamide derivativeResolution of profen mixtures including ketoprofen, flurbiprofen, pirprofen, and tiaprofenic acid. mdpi.com
Avidin ColumnAvidin proteinEnantiomeric separation of nonsteroidal anti-inflammatory drugs. gimitec.com
Kromasil®-5-amycoatAmylose derivativeMonitoring of tiaprofenic acid enantiomers. rsc.org

Stereospecific HPLC Assay Development

The development of a stereospecific HPLC assay is essential for quantifying individual enantiomers of tiaprofenic acid in various matrices, including pharmaceutical formulations and biological fluids. nih.govnih.govualberta.ca These assays are critical for understanding the stereoselective properties of the drug. nih.gov

One approach involves direct separation on a chiral stationary phase, such as an α1-acid glycoprotein column. researchgate.net A sensitive stereospecific HPLC assay for tiaprofenic acid in human plasma has been developed using this method, with a limit of quantification of 25 ng/ml for each enantiomer. researchgate.net The mobile phase typically consists of a phosphate (B84403) buffer and an organic modifier like 2-propanol, with detection at a specific wavelength, for instance, 317 nm. researchgate.net

Another strategy is the indirect approach, which involves derivatization of the enantiomers with a chiral agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column, such as a C18 column. nih.gov For example, tiaprofenic acid enantiomers can be reacted with trichloroethyl chloroformate and L-leucinamide to form diastereoisomers. nih.gov These are then separated and detected, often by UV, at a wavelength like 310 nm. nih.gov This method has been successfully applied to the analysis of tiaprofenic acid in human plasma and urine. nih.gov

The validation of these assays is a critical step to ensure their reliability. scholarsresearchlibrary.com Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a developed assay for tiaprofenic acid enantiomers demonstrated excellent linearity within the concentration ranges of 0.2-20 mg/l in plasma and 10-100 mg/l in urine. nih.gov

A comparison of direct and indirect HPLC methods for tiaprofenic acid is shown below:

MethodPrincipleStationary PhaseDerivatizationApplicationReference
DirectEnantiomers interact differently with a chiral stationary phase.α1-acid glycoproteinNot requiredQuantification in human plasma. researchgate.net
IndirectEnantiomers are converted to diastereomers, which are then separated.C18 reversed-phaseRequired (e.g., with trichloroethyl chloroformate and L-leucinamide)Quantification in human plasma and urine. nih.gov

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid method development, and low consumption of reagents. uliege.be It is particularly well-suited for the analysis of chiral drugs like this compound. nih.govmdpi.comresearchgate.net

Optimization of Chiral Selectors (e.g., Cyclodextrins)

The key to successful chiral separation in CE is the addition of a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govresearchgate.net

The enantioseparation of tiaprofenic acid has been achieved using various cyclodextrins. For instance, 2,3,6-tri-O-methyl-beta-cyclodextrin (tri-OMe-beta-CD) has been employed as a chiral selector in an acetate (B1210297) buffer at pH 4.5. nih.gov The concentration of the cyclodextrin (B1172386) is a critical parameter that needs to be optimized to achieve the desired resolution. nih.gov

Dual cyclodextrin systems have also been shown to significantly improve chiral resolution. uliege.bemdpi.com A combination of a neutral CD and an anionic CD can be particularly effective. For tiaprofenic acid and other non-steroidal anti-inflammatory drugs (NSAIDs), a dual system containing the neutral trimethyl-β-cyclodextrin (TM-β-CD) and the anionic sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at a low pH has provided baseline enantioseparation. uliege.bemdpi.com At an acidic pH, where tiaprofenic acid is nearly neutral, the charged CD provides mobility to the analyte, while the neutral CD enhances the chiral recognition. mdpi.com

The optimization process involves studying the effect of the type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage. uliege.benih.gov For example, the effect of the concentration of trimethylated-beta-cyclodextrin in the presence of carboxymethylated-beta-cyclodextrin on the enantiomeric resolution of tiaprofenic acid has been investigated at different pH values. nih.gov Nonaqueous capillary electrophoresis using charged beta-cyclodextrin (B164692) derivatives has also been successfully employed to resolve the enantiomers of acidic drugs like tiaprofenic acid. uliege.be

Below is a table summarizing cyclodextrins used in the chiral separation of tiaprofenic acid:

Cyclodextrin SystemTypeBackground ElectrolyteApplicationReference
2,3,6-tri-O-methyl-beta-cyclodextrin (tri-OMe-beta-CD)NeutralAcetate buffer (pH 4.5)Enantiomeric separation of (R,S)-tiaprofenic acid in pharmaceutical formulations. nih.gov
Trimethyl-β-cyclodextrin (TM-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Neutral and AnionicPhosphoric acid-triethanolamine buffer (pH 3.0)Enantioseparation of nine NSAIDs, including tiaprofenic acid. uliege.bemdpi.com
6-monodeoxy-6-mono(3-hydroxy)propylamino-beta-CDCationicNonaqueousResolution of acidic drugs including tiaprofenic acid, suprofen, and flurbiprofen. uliege.be

Spectrophotometric and Spectroscopic Techniques for Structural Characterization

Spectrophotometric and spectroscopic techniques are valuable for the quantitative analysis and structural elucidation of pharmaceutical compounds.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of tiaprofenic acid in bulk drug and pharmaceutical formulations. researchgate.nettsijournals.comamrita.edu This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpsjournal.com

Several spectrophotometric methods have been developed for tiaprofenic acid. One method involves the formation of a colored ion-association complex with a dye, which can then be measured at a specific wavelength. For instance, tiaprofenic acid can form a chloroform-soluble ion-association complex with dyes like methylene (B1212753) blue or safranin-O, with absorption maxima at 650 nm and 520 nm, respectively. amrita.edu Another approach involves a charge-transfer complex formation, such as with an in situ oxidized form of haematoxylin and chloramine-T, resulting in a purple-colored species with a maximum wavelength of 555 nm. researchgate.net Diazotization and coupling reactions can also be used to form a colored azodye that exhibits an absorption maximum at 470 nm. tsijournals.com

These methods are validated for linearity, with good correlation typically observed within a specific concentration range. For example, a linear relationship has been reported in the concentration range of 16-80 μg/ml for the charge-transfer complex method and 5-25 µg/ml for the diazotization method. researchgate.nettsijournals.com The results from these methods are often statistically compared with a reference UV method to ensure accuracy and reproducibility. tsijournals.comamrita.edu

A summary of different UV-Visible spectrophotometric methods for tiaprofenic acid is provided below:

MethodPrincipleReagentsλmax (nm)Linearity Range (µg/ml)Reference
Ion-association complexFormation of a colored complex with a basic dye.Methylene blue6508-24 amrita.edu
Ion-association complexFormation of a colored complex with a basic dye.Safranin-O5208-40 amrita.edu
Charge-transfer complexFormation of a charge-transfer complex.Haematoxylin and Chloramine-T55516-80 researchgate.net
Diazotization and couplingFormation of a colored azodye.-4705-25 tsijournals.com
ColourimetricFormation of a bluish-green precipitate with copper acetate.Copper acetate696- ekb.eg

NMR and Mass Spectrometry for Impurity Identification and Derivatization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation and characterization of this compound and its impurities. These methods are crucial during process development and for quality control of the final drug substance to ensure it meets stringent regulatory requirements. tsijournals.com The presence of impurities, even at levels between 0.05-0.15%, can significantly impact the quality and safety of a drug product. tsijournals.com

Impurity Identification

During the synthesis of tiaprofenic acid, several process-related impurities can be formed. tsijournals.com A comprehensive study successfully identified, synthesized, and characterized two specific impurities, designated as Impurity A and Impurity C, using a combination of HPLC, NMR, and MS. tsijournals.com

Impurity A was characterized as (5-Ethylthiophen-2-yl)phenylmethanone. tsijournals.com

Impurity C was characterized as (2RS)-2-(5-benzoylthiophen-3-yl) propanoic acid, a positional isomer of tiaprofenic acid. tsijournals.com

The structural confirmation of these impurities was achieved through detailed analysis of their spectral data. tsijournals.com For instance, ¹H and ¹³C NMR spectroscopy provides definitive information about the chemical structure. tsijournals.com The spectra were recorded on a 400 MHz FT NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. tsijournals.com The chemical shift data for these identified impurities are presented for the first time in some studies. tsijournals.com

Table 1: ¹H and ¹³C NMR Spectral Data for Tiaprofenic Acid Impurities

CompoundSpectral DataChemical Shifts (δ ppm)
Impurity A ¹H NMR1.37 (t, 3H), 2.92 (m, 2H), 6.85 (d, 1H), 7.45 (m, 3H), 7.57 (t, 1H), 7.82 (d, 2H)
¹³C NMR15.6, 23.8, 125.7, 128.1, 129.1, 131.5, 135.9, 138.1, 145.2, 154.2, 187.9
Impurity C ¹H NMR1.62 (d, 3H), 4.02 (q, 1H), 7.20 (d, 1H), 7.40-7.60 (m, 4H), 7.80 (d, 2H)
¹³C NMR18.2, 45.4, 122.9, 128.3, 128.4, 129.9, 132.2, 138.0, 140.6, 142.9, 178.9, 188.1

Data sourced from a study on the synthesis and spectral characterization of potential impurities of tiaprofenic acid. tsijournals.com

Mass spectrometry, often coupled with electrospray ionization (ESI-MS), is used to confirm the molecular weight of the impurities. tsijournals.com ESI-MS and MS-MS studies can be performed on instruments like a triple quadrupole mass spectrometer to further investigate the fragmentation patterns of the molecules. tsijournals.com

Derivatization for Analysis

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound for techniques like gas chromatography (GC) or to enable chiral separation in liquid chromatography (LC). For carboxylic acids like this compound, derivatization is often recommended before GC-MS analysis to improve chromatographic behavior and prevent thermal decarboxylation in the GC injection port. scispace.com

Extractive Methylation: This is a versatile derivatization method for the analysis of various acidic drugs, including tiaprofenic acid, in urine samples. scispace.com The process involves converting the acidic drug into its methyl ester, which is more volatile and suitable for GC-MS analysis. scispace.com

Silylation: Derivatization with reagents like N-methyl-N-[tert-butyldimethylsilyl] trifluoroacetamide (B147638) (MTBSTFA) is another common approach for preparing NSAIDs for GC-MS measurements. walshmedicalmedia.com

Chiral Derivatization: To separate enantiomers like (R)- and this compound, chiral derivatization reagents can be used. A novel reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed for the enantiomeric separation of chiral carboxylic acids by LC/ESI-MS/MS. researchgate.net This type of derivatization creates diastereomers that can be separated on a standard reversed-phase column. researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the trace analysis and metabolite identification of this compound in complex biological matrices like plasma and urine. researchgate.netmdpi.comresearchgate.net These methods offer superior specificity, selectivity, and sensitivity compared to conventional HPLC methods. researchgate.net

Trace Analysis

The ability to accurately quantify low concentrations of this compound is essential for pharmacokinetic and bioequivalence studies. researchgate.netresearchgate.net LC-MS/MS methods have been developed and validated for the determination of tiaprofenic acid in human plasma with high sensitivity. researchgate.netresearchgate.net

Validation of these bioanalytical methods is performed according to international guidelines, such as the ICH M10 guideline, to ensure reliability. mdpi.comresearchgate.net Key performance characteristics include the limit of detection (LOD) and the limit of quantitation (LOQ). For tiaprofenic acid, LC-MS/MS methods have achieved LOQs as low as 0.01-0.02 µg/mL in plasma. researchgate.net One HPLC-based method reported an LOD of 0.004 µg/mL and an LOQ of 0.013 µg/mL. researchgate.net A GC-MS screening procedure reported detection limits between 10 and 50 ng/mL for various NSAIDs in urine. scispace.com

Table 2: Examples of Hyphenated and Chromatographic Methods for Tiaprofenic Acid Analysis

TechniqueMatrixSample PreparationLinearity Range (µg/mL)LOQ (µg/mL)Reference
LC-MS/MSHuman PlasmaProtein Precipitation0.01 - 250.01 - 0.02 researchgate.net
HPLC-UVHuman SerumProtein Precipitation0.25 - 500.013 researchgate.net
LC-MS/MSHuman PlasmaProtein Precipitation-- researchgate.net
GC-MSUrineExtractive Methylation-0.01 - 0.05 scispace.com

These methods typically involve a sample preparation step, such as protein precipitation with methanol (B129727) or liquid-liquid extraction, followed by chromatographic separation and detection. researchgate.netresearchgate.netresearchgate.net The chromatographic separation is often achieved on a C18 reversed-phase column. researchgate.netsielc.com

Metabolite Identification

This compound is sparingly metabolized in the liver, with most of the drug being eliminated unchanged in the urine. tsijournals.com However, two primary, inactive metabolites have been identified: a reduced metabolite and an oxidized metabolite, which can also exist as conjugates. nih.gov

Hyphenated techniques are crucial for identifying and quantifying these metabolites in biological fluids. nih.gov

LC-MS/MS: This is a primary tool for metabolite identification. nih.gov The process involves searching the acquired m/z values of potential metabolite ions against databases, followed by comparing their MS/MS fragmentation spectra and chromatographic retention times with those of authentic reference compounds, if available. nih.gov

HPLC: A reversed-phase HPLC method has been developed for the direct injection of plasma and urine to measure tiaprofenic acid and its reduced and oxidized metabolites, both before and after hydrolysis of their conjugates. nih.gov

GC-MS: A GC-MS screening procedure has been established for the detection of NSAIDs and their metabolites in urine after extractive methylation, which can indicate the presence of tiaprofenic acid metabolites. scispace.com

The study of drug-photosensitized protein modification has also utilized techniques like HPLC, NMR, and mass spectrometry to characterize reaction products, demonstrating the versatility of these methods in complex biological systems. acs.org

Computational Chemistry and Molecular Modeling Studies of S Tiaprofenic Acid

Quantum Chemical Calculations for Photochemical and Photophysical Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Computational studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in elucidating the photochemical and photophysical properties of (S)-Tiaprofenic acid (TPA). diva-portal.org These methods provide detailed insights into the molecule's behavior upon exposure to light.

DFT calculations have been employed to investigate the electronic structure and properties of TPA. researchgate.netnih.gov Resonance Raman spectroscopy, in conjunction with DFT calculations, has revealed that in a near-neutral aqueous solution, the deprotonated form of tiaprofenic acid (TPA-) is the principal species that gets photoexcited. researchgate.netebi.ac.ukresearchgate.net The calculated redox properties of the neutral species have also been reported. researchgate.netnih.gov

TD-DFT calculations are crucial for understanding the electronic transitions and absorption spectra of TPA. diva-portal.org Studies have shown that TPA can absorb UV radiation, primarily in the range of 300 to 340 nm. nih.govacs.org The calculated absorption spectra help in interpreting experimental findings and identifying the excited states involved in the photochemical processes. researchgate.netnih.gov For instance, analysis of the ultraviolet/visible absorption spectrum and TD-DFT calculations for similar compounds indicate that excitation with specific wavelengths of light can populate higher excited singlet states, which then rapidly decay to the lowest excited singlet state. researchgate.net The computed UV absorption spectra for both the protonated and deprotonated forms of TPA have been analyzed to understand the initial steps of photodegradation. nih.gov

The energetic and photophysical properties of TPA have been found to be very similar to other highly photolabile non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and suprofen. researchgate.netnih.govnih.govacs.orgacs.org These computational approaches are in good agreement with experimental data and provide a molecular-level understanding of the photodegradation mechanisms. diva-portal.org

Photodegradation Mechanism Investigations

Computational studies, primarily using DFT and TD-DFT, have been pivotal in unraveling the intricate photodegradation mechanism of this compound. diva-portal.org The process is believed to predominantly occur from the deprotonated form of TPA at physiological pH. nih.gov

The photodegradation pathway involves the following key steps:

Excitation: The initial step is the absorption of UV radiation by the TPA molecule, leading to its excitation to an excited singlet state (S1). researchgate.netnih.govresearchgate.net

Intersystem Crossing (ISC): The excited singlet state (S1) undergoes an efficient intersystem crossing to the lowest lying excited triplet state (T1). researchgate.netebi.ac.ukresearchgate.net

Decarboxylation: The triplet state (T1) then undergoes decarboxylation, which is the loss of a carboxyl group, to produce a triplet biradical species. researchgate.netebi.ac.ukresearchgate.net This photo-decarboxylation is a dominant initial pathway in the photodegradation of TPA. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Protein-Ligand Binding Analysis (e.g., COX enzymes, UCHL5, cancer targets)

Molecular docking simulations have been extensively used to investigate the binding of this compound to various protein targets, providing insights into its mechanism of action and potential for new therapeutic applications.

Cyclooxygenase (COX) Enzymes: As a non-steroidal anti-inflammatory drug (NSAID), a primary target of tiaprofenic acid is the cyclooxygenase (COX) enzymes, COX-1 and COX-2. smolecule.com These enzymes are involved in the synthesis of prostaglandins (B1171923), which mediate inflammation and pain. smolecule.com Molecular docking studies have been performed to understand the three-dimensional structural arrangement of tiaprofenic acid within the binding site of the COX-2 receptor. arkat-usa.org Thiophene-based compounds, including tiaprofenic acid, are known for their anti-inflammatory properties through the inhibition of COX enzymes. mdpi.com

Ubiquitin Carboxyl-terminal Hydrolase L5 (UCHL5): Virtual screening of an FDA-approved drug library identified (R)-tiaprofenic acid as a potential inhibitor of UCHL5, a deubiquitinase associated with the proteasome and implicated in cancer. nih.govresearchgate.netnih.gov Molecular docking analysis predicted that tiaprofenic acid interacts with hydrophobic and basic residues in a pocket adjacent to the catalytic triad (B1167595) of UCHL5. nih.gov Although it showed weak inhibition in vitro, this discovery prompted the design and synthesis of more potent tiaprofenic acid derivatives as UCHL5 inhibitors. nih.govnih.gov

Cancer Targets: The potential of tiaprofenic acid as an anticancer agent has been explored through computational studies targeting various proteins involved in cancer progression. A multitargeted docking study investigated the potency of tiaprofenic acid against ten proteins associated with lung cancer. researchgate.netnih.gov The docking scores ranged from -8.422 to -5.727 kcal/mol. researchgate.netnih.gov Another study identified tiaprofenic acid as a potential hit against proteins in the Wnt/β-catenin signaling pathway, which is crucial in colon cancer. innovareacademics.in

Below is a table summarizing the docking scores of Tiaprofenic acid against various lung cancer protein targets. nih.gov

Protein Target (PDB ID)Docking Score (kcal/mol)MM/GBSA (kcal/mol)
Target 1-8.422-47.43
Target 2-5.727-25.72
.........

Conformational Dynamics and Stability of Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior and stability of the complex formed between this compound and its protein targets. These simulations complement the static view offered by molecular docking.

In a study investigating the multitargeted potency of tiaprofenic acid against lung cancer, 100-nanosecond MD simulations were performed for the protein-ligand complexes. researchgate.netnih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) indicated that most of the complexes were stable, with deviations of less than 2 Å. researchgate.netnih.gov The simulations also revealed a significant network of interactions between the protein and the ligand, further supporting the stability of the complexes. researchgate.netnih.gov

The stability of protein-ligand complexes is crucial for the sustained inhibitory action of a drug. MD simulations, often followed by binding free energy calculations like MM/GBSA, help in assessing this stability and refining the initial docking results. researchgate.netnih.govcolab.wsnih.gov

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational approaches play a significant role in deriving structure-activity relationships (SAR), which are crucial for optimizing lead compounds and designing new molecules with improved activity and properties.

For this compound, computational methods have been used to guide the development of derivatives with enhanced biological activity. For instance, after identifying tiaprofenic acid as a weak inhibitor of UCHL5, molecular docking analysis was used to design derivatives with improved inhibitory potential. nih.govnih.gov This led to the synthesis and evaluation of a series of compounds, resulting in the identification of a more potent inhibitor. nih.govnih.gov

Molecular interaction fingerprints are a computational tool used to encode and compare the interaction patterns between a ligand and a protein. frontiersin.org This technique was employed in the study of tiaprofenic acid against lung cancer targets to understand the interaction patterns across multiple proteins. researchgate.netnih.gov Such analyses are valuable for identifying key structural features responsible for binding and for guiding the design of new analogues with desired activity profiles.

The development of computational methods for the systematic alignment of analogue series allows for the potential transfer of SAR information across different targets. nih.gov While not explicitly detailed for tiaprofenic acid in the search results, such approaches are part of the broader computational chemistry toolkit that can be applied to understand and leverage the SAR of this compound and its derivatives for future drug discovery efforts.

Predictive Modeling for Stereoselective Biological Activity

The anti-inflammatory activity of 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs), is known to be highly stereoselective. For Tiaprofenic acid, the therapeutic effects are attributed almost exclusively to the (S)-enantiomer. Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the structural basis of this stereoselectivity. These methods, particularly molecular docking, provide detailed insights into the interactions between the individual enantiomers and their biological target, the cyclooxygenase (COX) enzymes.

The predictive models for the stereoselective activity of Tiaprofenic acid are based on the well-established binding hypothesis for profens within the active site of COX enzymes. The COX active site is characterized as a long, hydrophobic channel. At the entrance of this channel, there is a critical constriction site formed by key amino acid residues that are crucial for inhibitor binding and selectivity.

Predicted Binding of the Active (S)-Enantiomer:

Molecular docking simulations predict that the (S)-enantiomer of Tiaprofenic acid binds to the COX active site in a highly specific orientation that maximizes favorable interactions. The carboxylate group of the propionic acid moiety is predicted to anchor the molecule at the top of the channel by forming a crucial salt bridge or strong hydrogen bond with the guanidinium (B1211019) group of a conserved arginine residue, specifically Arginine 120 (Arg120) . ceon.rsacs.orgnih.gov Additionally, this carboxylate group forms a hydrogen bond with the hydroxyl group of Tyrosine 355 (Tyr355) . ceon.rsacs.orgnih.gov

This dual interaction firmly positions the (S)-enantiomer. The (S)-configuration at the chiral center orients the α-methyl group to fit into a small hydrophobic pocket, while the larger benzoyl-thiophene group extends down into the main hydrophobic channel of the enzyme, interacting with other nonpolar residues. This snug fit and the strong ionic interaction at the top of the channel are predicted to create a stable enzyme-inhibitor complex, leading to potent inhibition of the enzyme's activity.

Predicted Binding of the Inactive (R)-Enantiomer:

In contrast, predictive models for the (R)-enantiomer show a significantly less favorable binding mode. Due to the opposite three-dimensional arrangement at the chiral center, the (R)-enantiomer cannot achieve the same optimal orientation as the (S)-form. If the carboxylate group of (R)-Tiaprofenic acid attempts to form the critical interactions with Arg120 and Tyr355, its bulky benzoyl-thiophene group is predicted to sterically clash with the side walls of the enzyme's active site. Conversely, if the bulky group is accommodated within the hydrophobic channel, the carboxylate group is improperly positioned and cannot form the strong, anchoring salt bridge with Arg120. acs.org This results in a much less stable enzyme-inhibitor complex, which is consistent with the significantly lower biological activity observed for the (R)-enantiomer.

Computational mutagenesis studies on related profens have further validated this model. Altering key residues like Tyr355 has been shown to decrease the stereochemical specificity of the enzyme, confirming their critical role in distinguishing between the enantiomers. nih.gov Therefore, the predictive power of these computational models lies in their ability to demonstrate that only the (S)-configuration can satisfy the precise geometric and electronic requirements for high-affinity binding to the COX active site.

Interactive Data Table: Predicted Binding Characteristics of Tiaprofenic Acid Enantiomers with COX Active Site

FeatureThis compound (Active)(R)-Tiaprofenic Acid (Inactive)
Key Interaction Strong ionic/H-bond interaction of the carboxylate group with Arg120 and Tyr355. ceon.rsacs.orgnih.govWeak or absent interaction of the carboxylate group with Arg120 and Tyr355.
Binding Orientation Optimal fit: Carboxylate anchors at the top, aryl group extends into the hydrophobic channel.Suboptimal fit: Steric hindrance prevents simultaneous anchoring and proper aryl group placement. acs.org
Key Interacting Residues Arginine 120 (Arg120), Tyrosine 355 (Tyr355), Serine 530 (Ser530). acs.orgnih.govresearchgate.netArg120 (poorly), various hydrophobic residues.
Predicted Complex Stability HighLow
Predicted Biological Activity Potent InhibitorWeak or Inactive Inhibitor

Pre Clinical Investigations and in Vitro Biological Assessments

Modulation of Cellular Biochemistry and Enzyme Kinetics (in vitro)

(S)-Tiaprofenic acid, the pharmacologically active enantiomer of tiaprofenic acid, exerts its primary anti-inflammatory effect through the modulation of arachidonic acid metabolism. nih.gov Like other non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, its mechanism of action is centered on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). frontiersin.orgresearchgate.net

An in vitro comparative study on prostaglandin (B15479496) synthesis in stomach and duodenal tissue from humans, rats, and rabbits demonstrated that tiaprofenic acid is an effective inhibitor of the synthesis of several key prostaglandins. nih.gov The study found that tiaprofenic acid and the comparator NSAID, indomethacin (B1671933), were equipotent in their ability to inhibit the production of PGE2, PGF2 alpha, and 6-oxo-PGF1 alpha (the stable metabolite of prostacyclin). nih.gov This suggests that the anti-inflammatory action of this compound is not selective for specific prostaglandins but rather provides broad inhibition of the COX pathway. nih.gov The (S)-enantiomer is credited with possessing the majority of this beneficial anti-inflammatory activity. nih.gov

Beyond its effects on the COX pathway, tiaprofenic acid has been shown to modulate immune cell function in vitro. A study investigating its impact on human peripheral blood mononuclear cells revealed several effects on immune parameters. The presence of tiaprofenic acid led to an increase in mitogen-induced blastogenesis and the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell proliferation. nih.gov Concurrently, the study observed a reduction in polyclonal immunoglobulin secretion. nih.gov

Table 1: In Vitro Effects of Tiaprofenic Acid on Human Immune Parameters

Immune ParameterObserved In Vitro Effect
Mitogen-induced BlastogenesisIncreased
Interleukin-2 (IL-2) ProductionIncreased
Polyclonal Immunoglobulin SecretionReduced

Influence on Tissue Metabolism and Homeostasis (ex vivo studies)

The influence of this compound on tissue metabolism has been a subject of ex vivo investigation, particularly concerning its effects on articular cartilage, a key target tissue in the treatment of osteoarthritis. Studies on both normal and osteoarthritic human cartilage have shown that NSAIDs can significantly decrease the synthesis of glycosaminoglycans, crucial components of the cartilage matrix. journalofprolotherapy.com

More specific research using a rabbit joint immobilization model—a method to induce arthritis-like changes—evaluated the effects of tiaprofenic acid on cartilage proteoglycans. nih.govnih.gov In this model, immobilization led to reduced proteoglycan concentrations and evidence of degradation. nih.govnih.gov The administration of tiaprofenic acid showed dose-dependent effects on these macromolecules. A high dose (10.0 mg/kg) appeared to worsen the degradation and loss of proteoglycans from the joint cartilages. nih.gov In contrast, a moderate dose (5.0 mg/kg) provided a protective effect, with proteoglycan concentrations and extractability comparable to non-immobilized controls. nih.govnih.gov This protective dose was associated with a high incorporation of radiolabeled sulfate (B86663) (³⁵S) into proteoglycans and reduced catabolism, suggesting a preservation of chondrocyte anabolic activity. nih.govnih.gov A low dose (2.5 mg/kg) showed no beneficial effects. nih.govnih.gov

Table 2: Ex Vivo Dose-Dependent Effects of Tiaprofenic Acid on Rabbit Articular Cartilage Proteoglycans in an Immobilization Model

Tiaprofenic Acid DoseEffect on Proteoglycan DegradationEffect on Proteoglycan Synthesis/Anabolic Activity
10.0 mg/kgExacerbated degradation and lossNot specified
5.0 mg/kgProvided protection; comparable to controlsPreserved chondrocyte anabolic activity
2.5 mg/kgNo beneficial effects observedNot specified

In an ex vivo study on human immune parameters, peripheral blood mononuclear cells were assessed following in vivo administration of tiaprofenic acid to healthy volunteers. nih.gov The results indicated that the treatment had no significant effects on the investigated parameters, which included unstimulated and mitogen-induced proliferation, IL-2 production, and spontaneous or stimulated immunoglobulin synthesis. nih.gov

Interspecies Comparative Metabolic Studies (non-human in vivo or in vitro)

The metabolism and pharmacokinetics of tiaprofenic acid have been compared across several non-human species, revealing species-specific differences. A foundational study compared its disposition in mice, rats, rabbits, and dogs. nih.gov This research is crucial for extrapolating pre-clinical data to human contexts. While specific pharmacokinetic parameters from the abstract are limited, the study highlights species specificity in how the drug is absorbed, distributed, and eliminated. nih.gov

Another in vitro study provided a direct comparison of tiaprofenic acid's pharmacological action across species by examining its inhibitory effect on prostaglandin synthesis. nih.gov The research used stomach and duodenal tissue from rats and rabbits, comparing the results to human tissue. The findings indicated that tiaprofenic acid demonstrated equipotent inhibition of PGE2, 6-oxo-PGF1 alpha, and PGF2 alpha synthesis across all three species, suggesting a conserved mechanism of action on the COX pathway in these tissues. nih.gov

Further research in a rabbit model for arthritis investigated the in vivo effects on cartilage proteoglycans, providing insight into the drug's impact on joint tissue metabolism specifically in this species. nih.govnih.gov Studies in horses have also been conducted to determine the pharmacokinetic profile of tiaprofenic acid, noting that after oral administration, maximum plasma concentrations were achieved at 1 hour. researchgate.net

Inter-compound Interaction Studies (in vitro dissolution and availability)

The dissolution and availability of a drug can be significantly influenced by the presence of other compounds. In vitro studies have been conducted to explore such interactions for tiaprofenic acid.

One study investigated the in vitro interaction between tiaprofenic acid and the antibiotic cefixime (B193813) in a simulated intestinal environment (buffer pH 7.4). jocpr.comresearchgate.net The availability of tiaprofenic acid was measured over time, both alone and in the presence of cefixime. The results, analyzed by t-test, showed that the presence of cefixime had a statistically significant effect, increasing the availability of tiaprofenic acid in the dissolution medium. jocpr.comresearchgate.net

Table 3: In Vitro Availability of Tiaprofenic Acid With and Without Cefixime

Time (minutes)% Tiaprofenic Acid Available (Alone)% Tiaprofenic Acid Available (with Cefixime)
521.94%Data not specified
4599.58% (Maximum)Data not specified
Overall EffectStandard AvailabilitySignificantly Increased Availability

Another area of research has focused on enhancing the dissolution rate of tiaprofenic acid, which is practically insoluble in water, by formulating it with various excipients. scispace.com A study compared the dissolution of tiaprofenic acid from solid dispersions prepared with Gelucire® 44/14 and various polyethylene (B3416737) glycols (PEGs). scispace.commdpi.com The thermosoftening solid dispersion with Gelucire® 44/14 at a 1:1 ratio showed a remarkable increase in the dissolution rate compared to the pure drug and the PEG dispersions. scispace.commdpi.com

Table 4: Comparative In Vitro Dissolution of Tiaprofenic Acid Formulations in Simulated Gastric Fluid (after 3 hours)

Formulation% Drug Dissolved
Pure Tiaprofenic Acid52.46%
Dispersion with Gelucire® 44/1498.04%
Dispersion with PEG 150014.64%
Dispersion with PEG 20008.37%
Dispersion with PEG 400013.68%
Dispersion with PEG 600020.16%

These studies demonstrate that the dissolution and subsequent availability of this compound can be significantly altered by interactions with other drug substances and excipients, which is a critical consideration in the development of oral dosage forms.

Future Directions and Emerging Research Avenues for S Tiaprofenic Acid

Development of Novel Stereoselective Synthetic Methodologies

The therapeutic activity of tiaprofenic acid resides in the (S)-enantiomer. Consequently, the development of efficient stereoselective synthetic methods to produce (S)-Tiaprofenic acid, rather than the racemic mixture, is a significant area of research. While various methods exist for the synthesis of racemic tiaprofenic acid, often starting from thiophene (B33073), future efforts are directed towards catalytic asymmetric synthesis. researchgate.netgoogle.com

A key challenge is the metabolic chiral inversion observed in vivo, where the less active R(-)-enantiomer can convert to the active S(+)-enantiomer. nih.gov This bidirectional inversion underscores the importance of understanding and controlling the stereochemistry from the initial synthesis. nih.gov Research into lipase-catalyzed enantioselective reactions is showing promise as a versatile method for producing enantiomerically enriched tiaprofenic acid. researchgate.net Future methodologies will likely focus on developing more efficient and scalable asymmetric catalytic systems to provide direct and cost-effective access to the pure (S)-enantiomer, minimizing the need for subsequent chiral separation steps which can be complex and costly. researchgate.netmdpi.com

Elucidation of Undiscovered Molecular Targets and Biological Pathways

Beyond its well-documented inhibition of COX-1 and COX-2, recent research has begun to uncover novel molecular targets for tiaprofenic acid, opening up new potential therapeutic applications. smolecule.com

Ubiquitin Carboxyl-terminal Hydrolase L5 (UCHL5) Inhibition: Through in-silico virtual screening of an FDA-approved drug library, tiaprofenic acid was identified as a potential inhibitor of Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5). wayne.edunih.govnih.gov UCHL5 is a deubiquitinase associated with the proteasome that is implicated in cancer cell survival and progression. nih.govmorressier.com Although tiaprofenic acid itself showed weak inhibition, this discovery has spurred the design of derivatives with improved potency. nih.govnih.gov This line of research positions tiaprofenic acid as a scaffold for developing novel anticancer agents targeting the ubiquitin-proteasome system. wayne.edu

Quorum-Sensing Inhibition: Another emerging area is the role of tiaprofenic acid as a quorum-sensing (QS) inhibitor. Structure-based virtual screening has identified tiaprofenic acid as a compound capable of interfering with the LasR quorum-sensing receptor in the bacterium Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. nih.gov By disrupting this system, QS inhibitors represent a novel anti-pathogenic strategy. Further investigation has suggested that tiaprofenic acid may also bind to the SdiA receptor from Salmonella enteritidis. researchgate.net This research opens a promising, non-antibiotic avenue for combating bacterial infections.

Advanced Computational Drug Design and Optimization Strategies

Computational chemistry is playing a pivotal role in exploring the future potential of this compound. These in-silico methods accelerate the discovery of new properties and guide the development of optimized second-generation molecules.

Docking and Virtual Screening: As demonstrated in the identification of UCHL5 and LasR as potential targets, molecular docking is a powerful tool for drug repositioning. nih.govnih.gov Advanced computational screening of large compound libraries against various biological targets continues to be a key strategy for finding new applications for existing drugs like tiaprofenic acid. researchgate.net

Structure-Activity Relationship (SAR) Studies: Following the identification of tiaprofenic acid as a UCHL5 binder, computational docking analyses were instrumental in guiding the rational design and synthesis of derivatives with enhanced inhibitory activity. nih.govnih.gov By modeling how modifications to the tiaprofenic acid scaffold affect binding affinity, researchers can prioritize the synthesis of the most promising new compounds. nih.gov

Metabolism and Toxicity Prediction: Computational models are being developed to predict the metabolic fate of thiophene-containing drugs. nih.gov Using deep neural networks, these models can predict whether the thiophene ring will be bioactivated through pathways like S-oxidation or epoxidation, which can lead to toxicity. nih.gov This allows for the design of new analogues with potentially safer metabolic profiles.

Photodegradation Analysis: Density functional theory (DFT) has been used to study the mechanisms of photo-induced degradation of tiaprofenic acid. rsc.org This research is crucial for understanding and mitigating potential phototoxic side effects and for designing new, more stable anti-inflammatory agents. rsc.org

Innovative Analytical Strategies for Complex Research Matrices

The need for precise and sensitive quantification of this compound and its enantiomers in complex biological matrices like plasma and urine drives the development of innovative analytical techniques. ethernet.edu.et These methods are essential for pharmacokinetic studies, bioequivalence testing, and enantiomeric purity verification.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Recent studies have focused on developing and validating highly sensitive and specific LC-MS/MS methods for the quantification of tiaprofenic acid in human plasma. These methods are crucial for bioequivalence studies and are being rigorously validated according to international guidelines to ensure accuracy and reliability. ethernet.edu.et

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a cornerstone for separating and quantifying the enantiomers of tiaprofenic acid. researchgate.net Innovations in this area include the use of novel chiral stationary phases, such as those based on derivatized amylose (B160209) or cyclodextrins, to achieve baseline separation. mdpi.comrsc.org Research also explores the use of chiral additives in the mobile phase. mdpi.com

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly with the use of cyclodextrins as chiral selectors, is an increasingly important technique for the enantioseparation of profens. nih.gov Dual cyclodextrin (B1172386) systems, combining neutral and charged cyclodextrins, have been shown to significantly improve chiral resolution for NSAIDs like tiaprofenic acid, offering high efficiency and short analysis times. researchgate.netnih.gov

Spectroscopic and Release-Based Methods: Chiral interactions are also being investigated using spectroscopic methods like IR spectroscopy in combination with chiral excipients such as alginate-metal complexes. rsc.org By studying the enantioselective release of the drug from these formulations using chiral HPLC, researchers can gain insights into drug-excipient interactions at a molecular level. rsc.orgpageplace.de

Q & A

Q. What is the primary mechanism of action of (S)-Tiaprofenic acid in rheumatic disease models, and how does it compare to other NSAIDs?

this compound inhibits cyclooxygenase (COX), reducing prostaglandin (PG) synthesis, particularly PGE2 and PGF2α. Unlike diclofenac or indomethacin, it exhibits weaker inhibition of prostacyclin (PGI2), which may explain its differential effects on vascular tone and platelet aggregation . Comparative in vitro studies show its potency in PG inhibition exceeds ibuprofen but is less than diclofenac, aligning with its clinical efficacy in osteoarthritis and rheumatoid arthritis .

Q. What are the pharmacokinetic properties of this compound, and how do they influence experimental dosing regimens?

this compound achieves peak plasma concentrations within 1–2 hours post-administration, with a half-life of ~3 hours. Its synovial fluid concentration correlates with plasma levels, supporting a 600 mg/day divided dose for sustained anti-inflammatory effects in arthritis models. Bioavailability studies in rats and dogs highlight its rapid absorption and renal excretion, necessitating frequent dosing in chronic studies .

Q. Which analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used, validated at pH 6.8–9.0 for stability. Deuterated analogs (e.g., Tiaprofenic acid-d3) improve precision in mass spectrometry by minimizing matrix interference . For phototoxicity studies, UV spectrophotometry at 254 nm detects thymine dimer formation induced by photoproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported gastrointestinal (GI) side effect rates across this compound trials?

Discrepancies in GI disturbance rates (1–12%) stem from variable study designs:

  • Dosage : Higher doses (>600 mg/day) correlate with increased GI toxicity.
  • Population : Rheumatic patients with preexisting GI conditions show higher susceptibility.
  • Assessment : Endoscopic evaluation (e.g., gastroscopy) provides objective data vs. patient self-reporting . Methodological consistency in dose escalation and standardized adverse event criteria are critical for cross-study comparisons .

Q. What experimental designs are optimal for assessing this compound’s drug-drug interactions, such as with metformin?

Use in vitro models at physiologically relevant pH levels (e.g., 6.8 for intestinal absorption). HPLC and UV spectroscopy at pH 6.8 reveal a 26.2% reduction in metformin recovery when co-administered, suggesting pH-dependent interaction. In vivo studies should monitor renal clearance and glucose metabolism to validate clinical relevance .

Q. How does this compound’s phototoxicity mechanism inform its safety profile in long-term therapies?

this compound generates photoproducts under UV light, inducing cyclobutane thymine dimers in DNA via triplet-state energy transfer. The threshold triplet energy (≤264 kJ/mol) predicts photogenotoxic potential. Researchers should incorporate UV stability testing in preclinical trials and advise photoprotection in clinical protocols .

Q. What methodologies validate the quality of this compound reference standards for pharmacopoeial compliance?

European Pharmacopoeia (EP) standards require:

  • Purity : >98% by HPLC.
  • Storage : 2–8°C to prevent degradation.
  • Documentation : Certificates of Analysis (COA) detailing batch-specific impurities and stability data .

Q. How do synovial fluid pharmacokinetics of this compound impact its efficacy in osteoarthritis models?

Synovial fluid concentrations reach 60–70% of plasma levels within 4 hours, sustaining anti-inflammatory effects. Microdialysis in animal models (e.g., canine cartilage) quantifies tissue penetration, while proteoglycan synthesis assays assess chondroprotection .

Q. What statistical approaches address variability in withdrawal rates due to this compound intolerance?

Meta-analysis of withdrawal rates (3.7–7.8%) across NSAIDs requires stratification by study duration, patient demographics, and intolerance criteria. Bayesian models account for heterogeneity, identifying covariates like prior NSAID use or comorbid conditions .

Q. How can in vitro models replicate this compound’s dual role in PG inhibition and cartilage preservation?

Bovine cartilage explants treated with interleukin-1β simulate osteoarthritis. Measure PG release via dimethylmethylene blue assay and COX-2 activity via ELISA. This compound’s chondroprotective effect (10–50 μM) is dose-dependent, contrasting with indomethacin’s cartilage degradation .

Methodological Guidelines

  • Experimental Reproducibility : Follow EP reference standards for batch consistency .
  • Data Reporting : Include sampling plans, analytical quality metrics, and error propagation calculations per ISO/IEC 17025 .
  • Ethical Compliance : For human studies, detail participant selection criteria and adverse event monitoring per IRB protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.